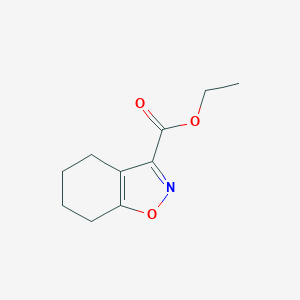

4,5,6,7-四氢-1,2-苯并恶唑-3-羧酸乙酯

货号 B179781

CAS 编号:

1013-14-5

分子量: 195.21 g/mol

InChI 键: IBKOUOQPDXANCJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazole derivatives has been extensively studied . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .Molecular Structure Analysis

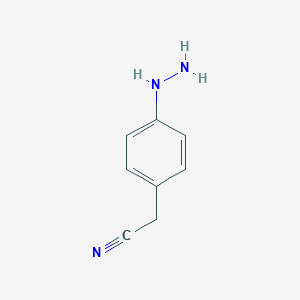

The molecular structure of Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The molecular weight is 195.21 g/mol.科学研究应用

合成和反应性

- 4,5,6,7-四氢-1,2-苯并恶唑-3-羧酸乙酯已用于合成各种杂环化合物。例如,在合成的桥环 3-苯并氮杂菲衍生物中,它作为构象受限多巴胺类似物的关键中间体 (Gentles、Middlemiss、Proctor 和 Sneddon,1991 年)。类似地,它参与了 Hemetsberger 反应,生成 2,3,4,6-四氢-[1,4]恶嗪并[2,3-f]吲哚-7-羧酸乙酯衍生物 (Mayer、Mérour、Joseph 和 Guillaumet,2002 年)。

抗菌活性2. 4,5,6,7-四氢-1,2-苯并恶唑-3-羧酸乙酯的一些衍生物显示出潜在的抗菌活性。研究表明,从这种化学物质合成的特定化合物表现出显着的生物潜力,并对其抗菌特性进行了评估 (Balaswamy、Pradeep、Srinivas 和 Rajakomuraiah,2012 年)。

结构分析3. 相关化合物的晶体结构,例如 2-氨基恶唑-5-羧酸乙酯,已经过研究,揭示了通过分子间氢键连接的平面片层,有助于我们了解类似化合物的结构特征 (Kennedy、Khalaf、Suckling 和 Waigh,2001 年)。

药理学应用4. 4,5,6,7-四氢-1,2-苯并恶唑-3-羧酸乙酯已用于合成具有潜在药理学应用的新型杂环化合物,例如催眠活性。这包括苯并噻吩并[2,3-d]嘧啶衍生物的合成 (Ghorab、Heiba 和 El-gawish,1995 年)。

属性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOUOQPDXANCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300021 |

Source

|

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

CAS RN |

1013-14-5 |

Source

|

| Record name | 1013-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

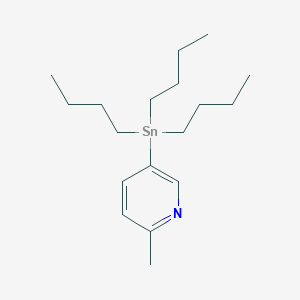

2-Methyl-5-(tributylstannyl)pyridine

167556-64-1

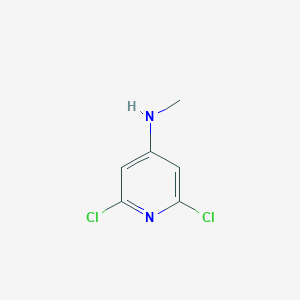

2,6-Dichloro-N-methylpyridin-4-amine

175461-33-3

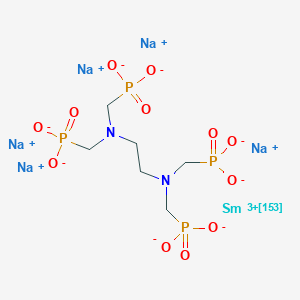

Samarium SM-153 lexidronam pentasodium

160369-78-8

![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)